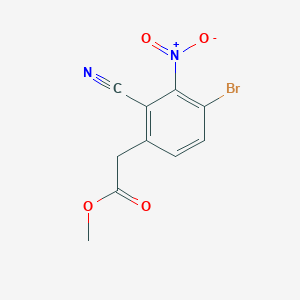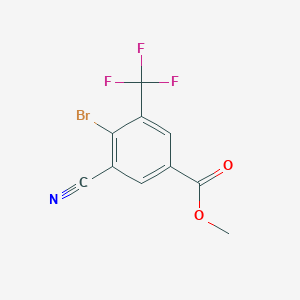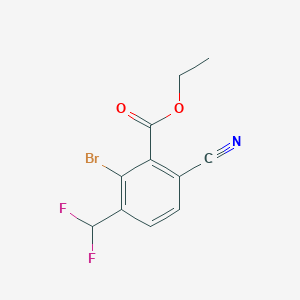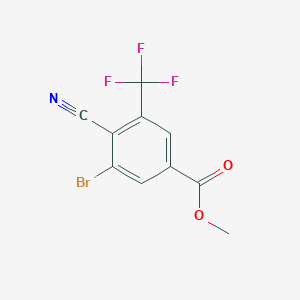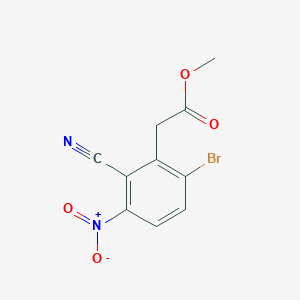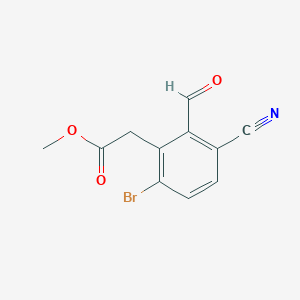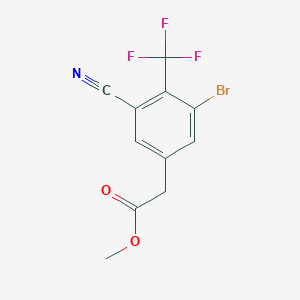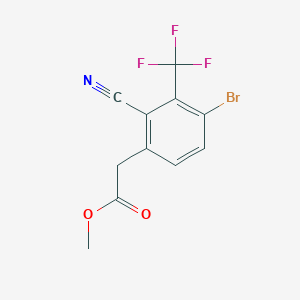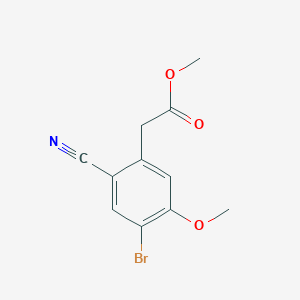![molecular formula C11H10N4O B1414470 4-Hydroxy-2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin CAS No. 1220031-07-1](/img/structure/B1414470.png)
4-Hydroxy-2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin
Übersicht
Beschreibung
The compound “2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol” is a complex organic molecule that contains a pyridine and a pyrimidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrimidine is an aromatic heterocyclic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of pyridine and pyrimidine. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
While specific reactions involving this compound are not available, pyridine and pyrimidine rings are known to undergo various chemical reactions. For instance, pyridines can be functionalized with radicals derived from allylic C−H bonds .Wissenschaftliche Forschungsanwendungen
Krebsforschung
Pyrrolopyrimidin-Derivate wurden auf ihr Potenzial als Kinase-Inhibitoren untersucht, die wichtige Ziele in der Krebstherapie darstellen. Sie können bestimmte Proteinkinasen hemmen, die an der Zellzyklusregulation beteiligt sind, und könnten zur Entwicklung neuer Krebsmedikamente eingesetzt werden .
Arzneimittelforschung
Die einzigartigen strukturellen Eigenschaften von Pyrrolopyrimidin-Derivaten tragen zu ihrer Bindungsaffinität und Selektivität für bestimmte Kinasen bei, was sie zu wertvollen Gerüsten in der Arzneimittelforschung und -entwicklung macht .
Biologische Aktivität
Diese Verbindungen haben eine Reihe von biologischen Aktivitäten gezeigt, darunter Antitumor-, Antibakterien- und entzündungshemmende Eigenschaften .
Synthese und Reaktivität
Pyrrolopyrimidin-Derivate sind auch wegen ihrer Synthesewege und ihrer chemischen Reaktivität von Interesse, die zur Herstellung neuer Verbindungen mit potenziellen therapeutischen Anwendungen führen können .
Molekulardokking-Studien
Rechenmethoden wurden verwendet, um neue Inhibitoren auf der Basis von Pyrrolopyrimidin-Derivaten zu entwickeln, was auf ihre Verwendung in der Computerchemie und im Medikamentendesign hindeutet .
Antimikrobielle und antimalarielle Aktivitäten
Es wurde berichtet, dass einige Pyrrolopyrimidin-Derivate antimikrobielle und antimalarielle Aktivitäten besitzen, was auf mögliche Anwendungen in der Infektionskrankheitsforschung hindeutet .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .
Biochemical Pathways
The compound affects the protein kinase pathways, which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of these pathways can lead to the disruption of these processes, thereby inhibiting the growth and spread of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, particularly in cancer cells . This is achieved by disrupting the normal functioning of protein kinases, which are essential for cell growth and differentiation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol can bind to DNA and RNA, potentially interfering with nucleic acid metabolism and function .
Cellular Effects
The effects of 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . It also affects the cell cycle, leading to cell cycle arrest at specific phases, which can inhibit cell proliferation . Furthermore, 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol can modulate the expression of various genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition occurs through direct binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events . Additionally, 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. For instance, prolonged exposure to 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol can lead to sustained cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s stability and activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its therapeutic effects, such as inhibiting tumor growth . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Studies have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced, leading to potential organ damage and other adverse outcomes .
Metabolic Pathways
2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and other metabolic pathways . This modulation can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . Additionally, the distribution of 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol can significantly influence its activity and function. This compound has been shown to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often mediated by specific targeting signals and post-translational modifications that direct it to particular organelles . For example, the presence of nuclear localization signals (NLS) can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct the compound to mitochondria, influencing mitochondrial function and metabolism .
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11-7-5-12-6-9(7)14-10(15-11)8-3-1-2-4-13-8/h1-4,12H,5-6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWAFQDYSHCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220031-07-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







